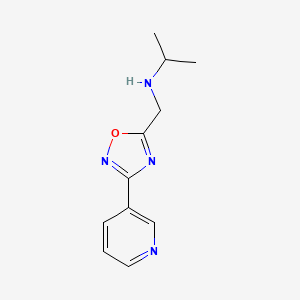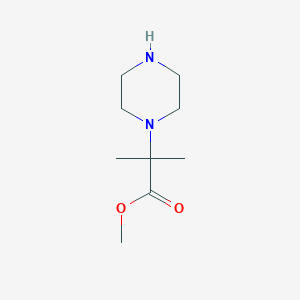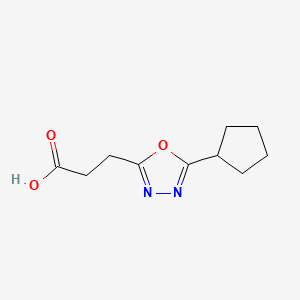![molecular formula C11H21NO3 B1443454 Tert-Butyl-2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetat CAS No. 1344331-29-8](/img/structure/B1443454.png)
Tert-Butyl-2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetat
Übersicht
Beschreibung
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a chemical compound with the CAS Number: 1344331-29-8 . It has a molecular weight of 215.29 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI Code for Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is 1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a powder that is stored at room temperature . It has a molecular weight of 215.29 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
In der organischen Chemie wird diese Verbindung verwendet, um die Pyrrolidin-Einheit in größere Moleküle einzuführen. Dies ist besonders nützlich bei der Synthese komplexer organischer Verbindungen, bei denen der Pyrrolidinring eine wichtige funktionelle Gruppe ist .
Materialwissenschaft
Die tert-Butylgruppe in der Verbindung kann während chemischer Reaktionen als Schutzgruppe fungieren, was in der Materialwissenschaft unerlässlich ist, um Polymere mit bestimmten Eigenschaften zu erzeugen .
Katalyse
Tert-Butyl-2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetat kann in katalytischen Kreisläufen verwendet werden, insbesondere in der asymmetrischen Synthese, bei der die Chiralität von Pyrrolidin vorteilhaft ist, um den gewünschten enantiomeren Überschuss zu erreichen .
Biologische Studien
Die an den Pyrrolidinring gebundene Hydroxymethylgruppe macht sie zu einem Kandidaten für die Untersuchung biologischer Systeme, insbesondere für die Untersuchung von Enzym-Substrat-Wechselwirkungen, bei denen solche strukturellen Motive relevant sind .
Chemische Forschung
Forscher nutzen diese Verbindung für die Methodenentwicklung in der chemischen Synthese und erforschen neue Wege und Reaktionen, bei denen Pyrrolidin-Derivate erforderlich sind .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard- oder Referenzmaterial verwendet werden, wenn das Vorhandensein ähnlicher Strukturen in komplexen Gemischen unter Verwendung von Techniken wie der Chromatographie analysiert wird .
Sicherheits- und Handhabungsforschung
Aufgrund ihrer spezifischen chemischen Eigenschaften wird diese Verbindung auch hinsichtlich ihrer Sicherheits- und Handhabungsprozeduren untersucht, was zur Entwicklung von Richtlinien für die Verwendung ähnlicher organischer Verbindungen in Forschungsumgebungen beiträgt .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVUOJMIZOHBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)


amine](/img/structure/B1443381.png)
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)


![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
amine](/img/structure/B1443390.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
